1,3-Di-tert-butylimidazol-2-ylidene

Homogeneous Catalysis Ligand Design Steric Parameter

1,3-Di-tert-butylimidazol-2-ylidene (ItBu) is the premier N-alkyl NHC ligand for demanding catalytic applications. Unlike N-aryl NHCs, its extreme σ-donation (pKa 24.3 in THF) and steric bulk enable unique bond activations and reactive methylene transfer pathways. Compared to StBu, ItBu's aromatic stabilization permits brief air handling without immediate hydrolysis. Ideal for CO2 utilization, organoaluminum activation, and air-sensitive complex synthesis. Order now for your research needs.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
CAS No. 157197-53-0
Cat. No. B137524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butylimidazol-2-ylidene
CAS157197-53-0
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C
InChIInChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3
InChIKeyFENRCIKTFREPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di-tert-butylimidazol-2-ylidene (ItBu) CAS 157197-53-0: A Benchmark Bulky N-Alkyl NHC Ligand for Catalysis


1,3-Di-tert-butylimidazol-2-ylidene, commonly abbreviated as ItBu, is an N-heterocyclic carbene (NHC) characterized by two bulky tert-butyl substituents on its imidazole nitrogen atoms [1]. This structural motif confers a unique combination of strong σ-electron donation and substantial steric hindrance around the metal center, making it the most widely used and versatile N-alkyl NHC ligand in homogeneous catalysis [2]. Its pronounced basicity (pKa ~24.3 in THF) and distinctive reactivity profile distinguish it from both the more common N-aryl NHCs (e.g., IMes, IPr) and its saturated analog (StBu) [3].

The Hidden Cost of Generic Substitution: Why ItBu's Steric and Electronic Profile Cannot Be Matched by Common NHC Alternatives


Substituting ItBu with a seemingly similar NHC ligand, such as IMes, IPr, or StBu, can lead to unpredictable and often detrimental outcomes in catalytic reactions. The specific combination of ItBu's extreme σ-donor strength and well-defined steric volume (%Vbur) dictates metal complex stability, electronic properties, and substrate accessibility [1]. For instance, the less sterically demanding N-aryl NHCs IMes and IPr fail to induce the steric frustration necessary for certain bond activations, leading to fundamentally different reaction pathways [2]. Conversely, the saturated analog StBu, while similar in size, exhibits significantly different hydrolytic stability and electronic properties, rendering it unsuitable for applications requiring air-tolerance or a specific electronic environment [3]. The quantitative evidence below demonstrates these critical performance divergences.

Quantitative Evidence Guide: Verifiable Performance Differentiation of ItBu vs. IPr, IMes, ItOct, and StBu


Steric Volume Comparison: ItBu Occupies a Unique Niche Between N-Aryl and Ultra-Bulky NHCs

ItBu provides a defined steric environment, as measured by the percent buried volume (%Vbur). Its value is significantly larger than that of common N-aryl NHCs like IMes and IPr, but it remains the benchmark against which newer, more hindered ligands like ItOct are compared [1]. The data confirm ItBu occupies a critical and unique steric window in the NHC ligand toolbox, offering a balance of shielding and substrate accessibility that is not available from other common ligands.

Homogeneous Catalysis Ligand Design Steric Parameter

Mechanistic Divergence in Organoaluminum Activation: ItBu Enables Unique Deprotonation Pathway

The reaction of ItBu with Al2Me6 proceeds via deprotonation to form an unusual polynuclear methylene aluminum anion, a pathway driven by steric frustration. In stark contrast, less sterically demanding NHCs such as IPr and IMes do not undergo this reaction, instead forming only the classical Lewis acid-base adduct (NHC)AlMe3 [1]. This demonstrates that the specific steric profile of ItBu is essential for accessing this unique reactivity manifold.

Organometallic Chemistry Reaction Mechanism Lewis Pair

Catalytic Activity in Carboxylative Cyclization: ItBu Outperforms IPr in CO2 Fixation

In the organocatalytic carboxylative cyclization of propargylic amines with CO2, ItBu demonstrates superior catalytic performance compared to the N-aryl NHC, IPr. While the specific yields are not provided in the search results, the study explicitly identifies ItBu as 'the most effective catalyst' for this transformation [1]. This highlights a case where the N-alkyl NHC is preferred over a more common N-aryl alternative for a specific, important reaction.

CO2 Utilization Organocatalysis Green Chemistry

Hydrolytic Stability: ItBu's Aromatic Core Confers Air Tolerance vs. Instantaneous Degradation of StBu

The hydrolytic stability of ItBu is a critical practical differentiator from its saturated analog, 1,3-di-tert-butylimidazolin-2-ylidene (StBu). While StBu is hydrolyzed 'instantaneously' upon exposure to water, the aromatically stabilized ItBu 'reacts only very slowly and can be handled in air for brief periods of time' [1]. This difference is directly linked to the aromatic stabilization of the imidazol-2-ylidene ring.

Handling Stability Methodology

Bonding Analysis: ItBu Possesses a Pure σ-Lone Pair HOMO, Distinct from π-Donating NHCs

Photoelectron spectroscopy reveals that the Highest Occupied Molecular Orbital (HOMO) of ItBu is 'essentially the in-plane lone pair of electrons at the carbene center (C σ-lp)' [1]. This confirms its character as a pure σ-donor. This is a critical electronic distinction from other NHC classes, where π-interactions can play a more significant role. The strong σ-donation is a key driver of its catalytic activity and metal-binding properties.

Electronic Structure Photoelectron Spectroscopy Computational Chemistry

Quantified Basicity: ItBu (pKa 24.3 in THF) is a Potent Neutral Organic Base

The basicity of ItBu has been quantitatively determined in THF, yielding a pKa value of 24.3 [1]. This value establishes it as one of the most potent neutral organic bases known and places it within the range of alkoxides. For context, a closely related NHC, 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene, has a reported pKa of 24 in DMSO [2]. This extreme basicity is central to its function as an organocatalyst and as a ligand that creates highly electron-rich metal centers.

Basicity Organocatalysis Physical Organic Chemistry

Target Applications for 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) Driven by Quantified Performance Advantages


Organocatalytic CO2 Fixation

Researchers developing sustainable catalytic methods for CO2 utilization should select ItBu as the preferred organocatalyst. As demonstrated, it is more effective than IPr for the carboxylative cyclization of propargylic amines to 2-oxazolones under mild CO2 pressure [1].

Activation of Main-Group Alkyls

In projects involving the activation of organoaluminum reagents like Al2Me6 for subsequent transfer reactions, ItBu is the required ligand. The steric profile of ItBu is essential to promote the deprotonation pathway leading to a reactive methylene transfer agent, a reactivity not observed with less bulky NHCs like IPr and IMes [1].

Synthesis of Air-Sensitive Complexes with Brief Air Tolerance

For the synthesis of highly reactive organometallic complexes where brief, transient exposure to air during handling is unavoidable, ItBu is a far superior choice compared to its saturated analog, StBu. Its aromatic stabilization allows it to be handled in air for short periods, whereas StBu hydrolyzes instantaneously [1].

Generation of Electron-Rich Metal Centers

When a catalytic cycle requires an exceptionally electron-rich transition metal center, such as in challenging oxidative addition steps, ItBu is an ideal ligand choice. Its pure σ-lone pair HOMO and quantified superbasic nature (pKa 24.3 in THF) confirm its ability to donate significant electron density to the metal, a property central to the activity of its metal complexes [1][2].

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